molecular formula C8H6BrClF3N B13342351 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine

2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B13342351
M. Wt: 288.49 g/mol
InChI Key: JJIXLOBUTIKNDB-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1823183-95-4) is a high-value halogenated pyridine derivative designed for advanced chemical synthesis and research applications. This compound is part of the important trifluoromethylpyridine (TFMP) family, a key structural motif found in numerous active agrochemical and pharmaceutical ingredients due to the unique properties imparted by the fluorine atoms . The molecular structure features a bromoethyl side chain at the 2-position, a chlorine atom at the 3-position, and a strong electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring. This specific arrangement offers researchers multiple, orthogonal sites for chemical modification. The benzylic bromine on the ethyl group is a reactive handle for nucleophilic substitution, while the aromatic bromine and chlorine can undergo selective metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct complex carbon-carbon bonds . The trifluoromethyl group significantly influences the molecule's physicochemical characteristics, including enhanced metabolic stability, lipophilicity, and biomolecular affinity, making it a critical building block in the rational design of novel compounds . As such, this intermediate is primarily used in the research and development of modern crop protection agents, where TFMP derivatives are prevalent , and in the discovery of new pharmaceutical candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIXLOBUTIKNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-ethyl-3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine (Target) -Br (ethyl chain, C2), -Cl (C3), -CF3 (C5) ~284.4 (estimated) High reactivity due to bromoethyl (leaving group potential); moderate lipophilicity
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride -NH2 (CH2), -Cl (C3), -CF3 (C5) 247.05 Basic amine enables salt formation; improved solubility in polar solvents
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine -Cl (CH2), -Cl (C3), -CF3 (C5) 224.0 Electrophilic chloromethyl group; lower leaving-group ability compared to bromoethyl
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine -S-triazole, -Cl (C3), -CF3 (C5) 373.7 Thioether linkage enhances stability; triazole introduces hydrogen-bonding potential
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine -Br (phenoxy), -Cl (C3), -CF3 (C5) 352.54 Bulky phenoxy group reduces reactivity; increased steric hindrance

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases lipophilicity across all analogs, but bromoethyl (logP ~2.8) and phenoxy (logP ~3.5) substituents further enhance membrane permeability compared to polar groups like aminomethyl (logP ~1.2) .
  • Thermal Stability : Bromoethyl and chloromethyl derivatives decompose at higher temperatures (>150°C) compared to thioether analogs, which show stability up to 200°C .

Biological Activity

2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound belongs to the trifluoromethylpyridine class, characterized by a pyridine ring substituted with a bromoethyl group, a chlorine atom, and a trifluoromethyl group. The unique electronic properties imparted by these substituents enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H6BrClF3N
  • CAS Number : 1823183-95-4

The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and stability, making it suitable for various biological interactions. The bromine and chlorine atoms contribute to its reactivity, allowing for modifications that can enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties.

Case Studies

  • Antibacterial Activity :
    • A study reported that certain derivatives showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated, showing promising results at concentrations as low as 50 mg/L .
    CompoundMIC (mg/L)Bacterial Strain
    Derivative 150E. coli
    Derivative 232S. aureus
    Derivative 364P. aeruginosa
  • Antichlamydial Activity :
    • Another study highlighted the compound's selectivity for Chlamydia trachomatis, demonstrating its potential as a starting point for developing new drugs targeting this pathogen. The compounds exhibited mild toxicity towards mammalian cell lines while effectively impairing chlamydial growth without affecting host cell viability .

Anticancer Activity

The anticancer properties of this compound have also been investigated, revealing its potential as an effective agent against various cancer cell lines.

Research Findings

  • Cytotoxicity Studies :
    • In vitro studies showed that the compound induced apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, exhibiting better cytotoxicity than the reference drug bleomycin .
    Cell LineIC50 (µM)Reference Drug IC50 (µM)
    FaDu1015
    Ovarian Cancer1220
    Breast Cancer1525
  • Mechanism of Action :
    • The mechanism involves interaction with biological membranes and modulation of enzyme activity due to structural features of the compound. The trifluoromethyl group enhances bioactivity by forming radical intermediates that interact with biomolecules .

Q & A

Q. What are the common synthetic routes for introducing a bromoethyl group at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The bromoethyl group can be introduced via nucleophilic substitution or alkylation. For example, a halogen exchange reaction using 2-(1-chloroethyl)-3-chloro-5-(trifluoromethyl)pyridine with NaBr in polar aprotic solvents (e.g., DMF) at elevated temperatures (~110°C) can yield the brominated derivative . Alternatively, direct alkylation of the pyridine ring using 1-bromoethyl halides under basic conditions (e.g., K₂CO₃) may be employed. Monitoring reaction progress via TLC or GC-MS is critical to optimize yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the bromoethyl group (δ ~1.8–2.2 ppm for CH₂Br, split due to coupling with adjacent CH₃) and trifluoromethyl (¹⁹F NMR: δ ~-60 to -70 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₈H₇BrClF₃N: calc. 308.94 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : For resolving regiochemical ambiguities in substitution patterns .

Q. What stability considerations apply to storing and handling this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the C-Br bond.
  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the bromoethyl group .
  • Temperature : Store at -20°C for long-term stability; decomposition may occur above 40°C.

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position (relative to itself) on the pyridine ring. For example, Suzuki-Miyaura coupling at the 4-position (para to chlorine) is favored due to reduced steric hindrance and electronic activation . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies mitigate competing side reactions (e.g., elimination) during synthesis?

  • Methodological Answer :
  • Solvent Choice : Use DMF or DMSO to stabilize intermediates and reduce elimination pathways .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve selectivity in cross-coupling reactions over copper-mediated pathways, which may promote dehydrohalogenation .
  • Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 110°C) reduce thermal degradation .

Q. Discrepancies in reported yields for similar halogenated pyridines: How to resolve?

  • Methodological Answer : Conflicting yields (e.g., 60% in DMF vs. 40% in THF) may arise from solvent polarity effects on transition states. Replicate reactions with controlled variables (temperature, catalyst loading) and characterize byproducts via LC-MS. For example, reports higher yields in DMF due to improved solubility of intermediates, whereas THF may favor side reactions .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block in kinase inhibitor design?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromoethyl side chain serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores. For example, coupling with imidazole derivatives () can yield ATP-competitive kinase inhibitors .

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